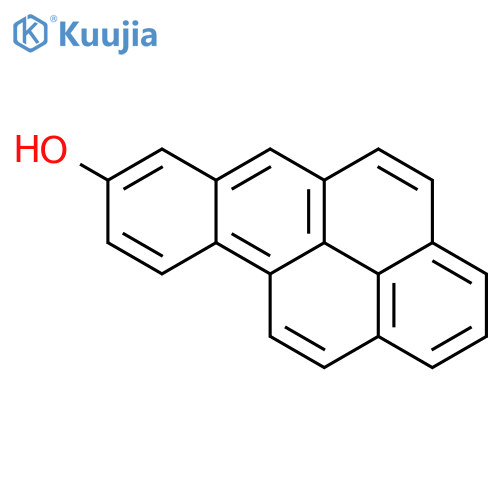Cas no 13345-26-1 (Benzoapyren-8-ol)

Benzoapyren-8-ol 化学的及び物理的性質
名前と識別子
-
- Benzo[a]pyren-8-ol
- 8-HYDROXYBENZO[A]PYRENE
- 8-Hydroxy-benzo(a)pyrene
- Benzo(a)pyren-8-ol
- Benzo(a)pyrene, 8-hydroxy-
- benzo[pqr]tetraphen-8-ol
- BRN 2379758
- 8-Hydroxy benzo[a]pyrene
- BIDD:ER0355
- 8-HYDROXYBENZO(A)PYRENE
- Q27116106
- 13345-26-1
- AKOS015905883
- pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(18),2,4,6,8,10,12,14,16,19-decaen-5-ol
- DTXSID00158116
- 8-Hydroxy-3,4-benzopyrene
- CHEMBL1908057
- CHEBI:34493
- NS00124225
- CS-0098958
- Benzoapyren-8-ol
-
- インチ: InChI=1S/C20H12O/c21-16-7-9-17-15(11-16)10-14-5-4-12-2-1-3-13-6-8-18(17)20(14)19(12)13/h1-11,21H
- InChIKey: OWEZWMDNHHTXJU-UHFFFAOYSA-N
- SMILES: C1C2=C3C4=C(C=C5C=C(O)C=CC5=C4C=C2)C=CC3=CC=1
計算された属性
- 精确分子量: 268.08886
- 同位素质量: 268.088815
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 21
- 回転可能化学結合数: 0
- 複雑さ: 405
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- XLogP3: 5.8
じっけんとくせい
- 密度みつど: 1.379
- Boiling Point: 527.2°Cat760mmHg
- フラッシュポイント: 252.9°C
- Refractive Index: 1.924
- PSA: 20.23
Benzoapyren-8-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM563656-250mg |
8-Hydroxy-3,4-benzopyrene |
13345-26-1 | 95%+ | 250mg |
$3276 | 2024-08-02 | |
| TRC | B205835-10mg |
Benzo[a]pyren-8-ol |
13345-26-1 | 10mg |
$ 201.00 | 2023-04-19 | ||
| TRC | B205835-100mg |
Benzo[a]pyren-8-ol |
13345-26-1 | 100mg |
$ 1568.00 | 2023-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169598-250mg |
8-Hydroxy-3,4-benzopyrene |
13345-26-1 | 98% | 250mg |
¥27518.00 | 2024-08-09 |
Benzoapyren-8-olに関する追加情報
Exploring Benzoapyren-8-ol (CAS No. 13345-26-1): Properties, Applications, and Environmental Impact
Benzoapyren-8-ol (CAS No. 13345-26-1) is a hydroxylated derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered significant attention in environmental and biochemical research due to its unique properties and potential applications. In this article, we delve into the chemical characteristics, uses, and current research trends surrounding Benzoapyren-8-ol, while addressing common queries from researchers and industry professionals.
The molecular structure of Benzoapyren-8-ol features a hydroxyl group attached to the eighth carbon of the benzo[a]pyrene skeleton. This modification significantly alters its solubility and reactivity compared to its parent compound. Researchers often investigate Benzoapyren-8-ol metabolism and Benzoapyren-8-ol toxicity to understand its environmental persistence and biological effects. Recent studies have shown that this compound may play a role in advanced material synthesis and environmental remediation technologies.
One of the most searched questions about Benzoapyren-8-ol relates to its environmental fate and degradation. As concerns about PAH pollution grow, scientists are examining how hydroxylated derivatives like Benzoapyren-8-ol behave in different ecosystems. The compound's photodegradation pathways and microbial transformation are particularly interesting topics in current environmental chemistry research. These studies help develop more effective strategies for PAH contamination cleanup and pollution prevention.
In biochemical applications, Benzoapyren-8-ol serves as an important reference standard for analyzing PAH metabolites in biological samples. Laboratories worldwide use it to develop more accurate biomonitoring methods for assessing human exposure to aromatic hydrocarbons. The compound's unique fluorescence properties also make it valuable in analytical chemistry techniques and sensor development.
The synthesis and purification of Benzoapyren-8-ol require specialized expertise in organic chemistry. Many researchers search for information about Benzoapyren-8-ol synthesis methods and purification protocols. Current best practices involve controlled oxidation reactions followed by careful chromatographic separation to obtain high-purity material suitable for research applications.
From a regulatory perspective, Benzoapyren-8-ol is primarily studied as a reference compound rather than being produced or used in large quantities. This distinction is important when considering chemical safety guidelines and laboratory handling procedures. Proper storage conditions typically recommend protection from light and moisture to maintain stability.
Emerging research areas involving Benzoapyren-8-ol include its potential role in advanced oxidation processes for water treatment and its interactions with nanomaterials in environmental systems. These cutting-edge applications demonstrate how fundamental research on PAH derivatives can lead to innovative solutions for pressing environmental challenges.
The analytical detection of Benzoapyren-8-ol typically employs techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry or fluorescence detection. These methods allow for sensitive quantification even in complex matrices, addressing another common search query about Benzoapyren-8-ol analysis methods.
As research continues, the scientific community maintains interest in understanding the structure-activity relationships of Benzoapyren-8-ol and similar PAH derivatives. This knowledge contributes to better predictive models for environmental behavior and biological interactions, supporting more informed decisions in environmental management and public health protection.
For researchers working with Benzoapyren-8-ol, proper chemical characterization and analytical validation remain crucial. Recent advancements in spectroscopic techniques have improved our ability to study this compound's molecular interactions and transformation products in various environments.
The study of Benzoapyren-8-ol exemplifies how detailed investigation of specific chemical compounds can yield insights with broad implications. From environmental chemistry to analytical method development, this hydroxylated PAH derivative continues to be a valuable subject of scientific inquiry, addressing both fundamental questions and practical applications in modern chemistry.
13345-26-1 (Benzoapyren-8-ol) Related Products
- 605-55-0(Phenanthrenol)
- 90-15-3(naphthalen-1-ol)
- 83-56-7(1,5-Dihydroxynaphtalene)
- 575-38-2(1,7-Dihydroxynaphthalene)
- 575-44-0(1,6-Dihydroxynaphthalene)
- 571-60-8(1,4-Dihydroxynaphthalene)
- 582-17-2(2,7-Dihydroxynaphthalene)
- 581-43-1(2,6-Dihydroxynaphthalene)
- 484-17-3(9-Phenanthrol)
- 135-19-3(naphthalen-2-ol)




